molecular formula C2H6ClNOS B14590197 S-methyl carbamothioate;hydrochloride CAS No. 61167-20-2

S-methyl carbamothioate;hydrochloride

Cat. No.: B14590197
CAS No.: 61167-20-2
M. Wt: 127.59 g/mol
InChI Key: QNJDXPGUSLXMIW-UHFFFAOYSA-N
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Description

S-methyl carbamothioate;hydrochloride: is an organosulfur compound with the molecular formula C₂H₅NOS. It is known for its diverse applications in organic synthesis and various industrial processes. The compound is characterized by the presence of a sulfur atom, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-methyl carbamothioate;hydrochloride typically involves the reaction of isocyanides, elemental sulfur, and aryl iodides. This process is catalyzed by copper and involves two consecutive C–S bond formations . The reaction conditions are mild and can be carried out under ambient temperature and pressure.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale catalytic processes using similar reagents and conditions as in laboratory synthesis. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: S-methyl carbamothioate;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: It can be reduced to form thiols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and alcohols are commonly employed.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: S-methyl carbamothioate;hydrochloride is used as an intermediate in the synthesis of various organic compounds. Its unique reactivity makes it valuable in the development of new chemical reactions and materials.

Biology: In biological research, the compound is studied for its potential as a biochemical probe. Its ability to interact with biological molecules makes it useful in understanding enzyme mechanisms and protein functions.

Medicine: Its sulfur-containing structure is of interest in the development of therapeutic agents with antimicrobial and anticancer properties .

Industry: Industrially, this compound is used in the production of agrochemicals, dyes, and polymers. Its reactivity and stability make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism by which S-methyl carbamothioate;hydrochloride exerts its effects involves the formation of covalent bonds with target molecules. The sulfur atom in the compound can form strong interactions with metal ions and other electrophilic centers, leading to the modulation of biological and chemical pathways .

Comparison with Similar Compounds

    S-ethyl carbamothioate: Similar structure but with an ethyl group instead of a methyl group.

    S-propyl carbamothioate: Contains a propyl group, leading to different reactivity and properties.

    S-butyl carbamothioate: Longer alkyl chain, affecting solubility and stability.

Uniqueness: S-methyl carbamothioate;hydrochloride is unique due to its specific reactivity profile and the presence of a methyl group, which influences its chemical behavior and applications. Compared to its analogs, it offers distinct advantages in terms of reactivity and ease of synthesis .

Properties

CAS No.

61167-20-2

Molecular Formula

C2H6ClNOS

Molecular Weight

127.59 g/mol

IUPAC Name

S-methyl carbamothioate;hydrochloride

InChI

InChI=1S/C2H5NOS.ClH/c1-5-2(3)4;/h1H3,(H2,3,4);1H

InChI Key

QNJDXPGUSLXMIW-UHFFFAOYSA-N

Canonical SMILES

CSC(=O)N.Cl

Origin of Product

United States

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